5-Fluoro-2-Tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-Tetralone is a synthetic compound with the molecular formula C10H9FO. . The compound is known for its unique structure, which includes a fluorine atom attached to the tetralone core, making it a valuable subject for chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 5-Fluoro-2-Tetralone involves several methods, including both laboratory-scale and industrial-scale processes. One common synthetic route involves the fluorination of 2-tetralone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high purity .
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
5-Fluoro-2-Tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of 5-fluoro-2-tetralol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
5-Fluoro-2-Tetralone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: In biological studies, this compound is used to investigate the effects of fluorine substitution on biological activity and metabolic pathways.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-Tetralone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to increased biological activity. For example, in anticancer research, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
5-Fluoro-2-Tetralone can be compared with other similar compounds, such as:
2-Tetralone: The non-fluorinated analog of this compound, which lacks the unique properties conferred by the fluorine atom.
5-Chloro-2-Tetralone: A similar compound with a chlorine atom instead of fluorine, which exhibits different reactivity and biological activity.
5-Bromo-2-Tetralone: Another halogenated analog with a bromine atom, used in similar research applications but with distinct chemical properties.
The uniqueness of this compound lies in its fluorine substitution, which imparts unique electronic and steric effects, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHDFURQTOLYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391308 |
Source
|
Record name | 5-Fluoro-2-Tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548771-68-2 |
Source
|
Record name | 5-Fluoro-2-Tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.